2-((6,8-Dimethyl-2-(3-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetonitrile
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Overview
Description
This compound is a derivative of pyrimido[4,5-d]pyrimidine, which is a type of bicyclic [6 + 6] system . Pyrimido[4,5-d]pyrimidines have been studied for their chemistry and biological significance . They are known to have various biological applications .
Molecular Structure Analysis
The compound contains a pyrimido[4,5-d]pyrimidine core, which is a bicyclic structure containing two nitrogen atoms . It also has a thioacetonitrile group attached to it.Scientific Research Applications
Synthesis and Applications in Antiviral Research
- A study by Shamroukh et al. (2007) focused on synthesizing derivatives for antiviral evaluation, particularly against Herpes Simplex Virus type-1 (HSV-1).
Antioxidant Activity
- Research by El‐Mekabaty (2015) synthesized derivatives incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety and evaluated their antioxidant activities.
Structural Studies and Hydrogen-Bonded Aggregations
- Trilleras et al. (2008) studied the hydrogen-bonded dimers and chains in similar compounds, focusing on their crystal structures.
Antimicrobial Activity
- Another study by Abdel-rahman et al. (2002) explored the synthesis of new derivatives and their in vitro antimicrobial activities.
Anti-Hepatitis B Virus Activity
- The anti-Hepatitis B Virus (HBV) activities of new N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine Derivatives were investigated by El‐Sayed et al. (2009).
Potential as CDK2 Inhibitors in Cancer Treatment
- Fathalla et al. (2012) designed pyrimidine-benzenesulfonamide derivatives as potential cyclin-dependent kinase 2 inhibitors, relevant in cancer research.
Diuretic, Natriuretic, and Kaliuretic Activities
- A study by Monge et al. (1993) synthesized and tested derivatives for their diuretic, natriuretic, and kaliuretic activities.
Quantum Chemical Studies
- Quantum chemical calculations for related compounds were carried out in a study by Mamarakhmonov et al. (2014), providing insights into their energetic properties.
Spectrophotometric Studies
- Habeeb et al. (2009) conducted spectrophotometric studies of proton transfer complexes involving similar compounds.
Future Directions
Properties
IUPAC Name |
2-[1,3-dimethyl-7-(3-nitrophenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O4S/c1-20-13-11(15(23)21(2)16(20)24)14(27-7-6-17)19-12(18-13)9-4-3-5-10(8-9)22(25)26/h3-5,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHQOGUAHXPHSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])SCC#N)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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